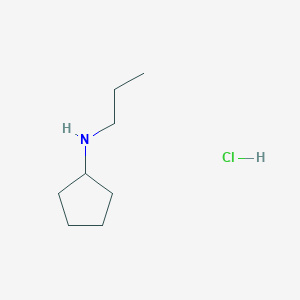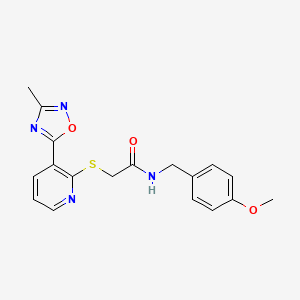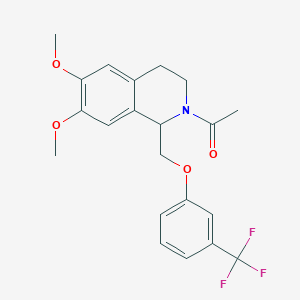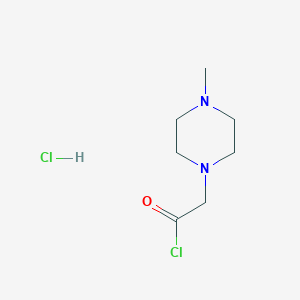![molecular formula C25H21N3 B2911584 1-(2-ethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 895275-93-1](/img/structure/B2911584.png)
1-(2-ethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, also known as E-1-4-M-1-PQ, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
科学的研究の応用
Materials Science and Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
A study on 1-Methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines (PAQ) carrying various substituents showed their application as emitting materials in OLEDs. These derivatives, when doped in specific host materials, emitted bright blue light, indicating their potential in the development of blue-emitting OLEDs. The substitution on the PAQ core significantly affected the electroluminescence properties, demonstrating the impact of molecular engineering on the performance of organic electronic devices (Y. T. et al., 2001).
Optical Properties and Photovoltaic Applications
The structural and optical properties of certain pyrazoloquinoline derivatives were studied for their application in thin films. These compounds exhibited promising optical properties, which are crucial for their use in photovoltaic devices and organic electronics. The study provided insights into the relationship between molecular structure and optical behavior, paving the way for the design of new materials for solar energy conversion (H. Zeyada et al., 2016).
Pharmacology and Biomedical Research
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidine derivatives, structurally related to pyrazoloquinolines, were synthesized and evaluated for their antimicrobial activity. These compounds showed potential as antibacterial and antifungal agents, indicating the broad scope of pyrazoloquinoline derivatives in the development of new antimicrobial drugs (B. S. Holla et al., 2006).
Cancer Research
Novel synthesis methods for pyrazoloquinoline derivatives have been explored for their potential application in cancer research. The ability to design and synthesize derivatives with specific properties opens up new avenues for the development of targeted cancer therapies, demonstrating the versatility of pyrazoloquinoline compounds in medicinal chemistry (N. Abad et al., 2021).
特性
IUPAC Name |
1-(2-ethylphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-3-18-8-4-7-11-23(18)28-25-20-9-5-6-10-22(20)26-16-21(25)24(27-28)19-14-12-17(2)13-15-19/h4-16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPJBUBYFLROCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2911503.png)



![1-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one](/img/structure/B2911511.png)
![3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide](/img/structure/B2911512.png)
![N-(3,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2911513.png)


![N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3-methylbenzenecarboxamide](/img/structure/B2911517.png)
![1-[3,5-Bis(bromomethyl)phenyl]-ethanone](/img/structure/B2911518.png)
![6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2911521.png)
![N-[2-Amino-1-(3-fluorophenyl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2911524.png)